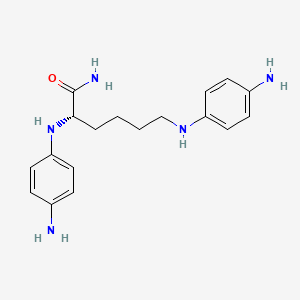

N~2~,N~6~-Bis(4-aminophenyl)-L-lysinamide

Description

N~2~,N~6~-Bis(4-aminophenyl)-L-lysinamide is a compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of two 4-aminophenyl groups attached to the L-lysine backbone, making it a versatile molecule for various applications.

Properties

CAS No. |

917951-09-8 |

|---|---|

Molecular Formula |

C18H25N5O |

Molecular Weight |

327.4 g/mol |

IUPAC Name |

(2S)-2,6-bis(4-aminoanilino)hexanamide |

InChI |

InChI=1S/C18H25N5O/c19-13-4-8-15(9-5-13)22-12-2-1-3-17(18(21)24)23-16-10-6-14(20)7-11-16/h4-11,17,22-23H,1-3,12,19-20H2,(H2,21,24)/t17-/m0/s1 |

InChI Key |

OVCVXNYYKHXUOD-KRWDZBQOSA-N |

Isomeric SMILES |

C1=CC(=CC=C1N)NCCCC[C@@H](C(=O)N)NC2=CC=C(C=C2)N |

Canonical SMILES |

C1=CC(=CC=C1N)NCCCCC(C(=O)N)NC2=CC=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~6~-Bis(4-aminophenyl)-L-lysinamide typically involves the condensation of 4-aminobenzoyl chloride with L-lysine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of N2,N~6~-Bis(4-aminophenyl)-L-lysinamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous stirring to maintain uniformity. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

N~2~,N~6~-Bis(4-aminophenyl)-L-lysinamide undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Corresponding amines.

Substitution: Halogenated derivatives of the aromatic rings.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

One of the primary areas of research for N~2~,N~6~-Bis(4-aminophenyl)-L-lysinamide is its potential as an anticancer agent. Studies have indicated that compounds with similar structural motifs exhibit significant inhibition of histone deacetylases (HDACs), which are crucial in cancer progression. For instance, derivatives of this compound could potentially be developed into potent HDAC inhibitors, contributing to cancer therapy by inducing cell cycle arrest and apoptosis in malignant cells .

1.2 Neuroprotective Effects

Research has also suggested that this compound may have neuroprotective properties. In neurodegenerative disease models, compounds with similar amine functionalities have shown promise in modulating neuroinflammation and promoting neuronal survival. The ability of this compound to interact with neuropeptide Y pathways could be explored further for therapeutic interventions in conditions such as Alzheimer's disease .

Biochemical Applications

2.1 Enzyme Inhibition

The compound's structure may allow it to act as an enzyme inhibitor, particularly in metabolic pathways involving lysine catabolism. Research into lysine metabolism indicates that alterations in lysine derivatives can influence the activity of key enzymes involved in amino acid metabolism, which could be harnessed for therapeutic strategies against metabolic disorders .

2.2 Biosensor Development

Recent advancements in biosensor technology highlight the potential use of this compound as a fluorescent probe for detecting lysine transporter activity. Such applications can significantly enhance our understanding of lysine metabolism and its implications in various diseases, providing a platform for developing diagnostic tools .

Materials Science Applications

3.1 Polymer Synthesis

The unique chemical structure of this compound allows for its incorporation into polymer matrices, potentially enhancing the mechanical properties and thermal stability of polymers. Research into the synthesis of novel polymeric materials incorporating this compound could lead to advancements in material science, particularly for applications requiring high-performance materials .

3.2 Coatings and Adhesives

Due to its amine functionalities, the compound can be utilized in formulating advanced coatings and adhesives that require enhanced adhesion properties and durability. The incorporation of such compounds into commercial products can lead to improved performance characteristics in various industrial applications.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Induces apoptosis, inhibits HDACs |

| Neuroprotective effects | Modulates neuroinflammation | |

| Biochemical Applications | Enzyme inhibition | Affects lysine metabolism |

| Biosensor development | Enhances detection of metabolic disorders | |

| Materials Science | Polymer synthesis | Improves mechanical properties |

| Coatings and adhesives | Enhances adhesion and durability |

Case Studies

Case Study 1: Anticancer Activity

In a study investigating the anticancer potential of similar compounds, researchers synthesized derivatives based on the structural framework of this compound. These derivatives were tested against various cancer cell lines, demonstrating significant growth inhibition compared to control groups. The study concluded that modifications to the amine groups could enhance potency against specific cancer types.

Case Study 2: Neuroprotective Mechanisms

A recent investigation focused on the neuroprotective effects of compounds related to this compound in models of neurodegeneration. Results indicated that these compounds reduced markers of inflammation and apoptosis in neuronal cultures exposed to toxic agents, suggesting a mechanism through which they may confer protection against neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N2,N~6~-Bis(4-aminophenyl)-L-lysinamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. This binding can inhibit or activate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

N~2~,N~6~-Bis(4-aminophenyl)pyridine-2,6-dicarboxamide: Similar in structure but with a pyridine ring instead of the lysine backbone.

N~2~,N~6~-Bis(4-aminophenyl)naphthalene-2,6-dicarboxamide: Contains a naphthalene ring, offering different chemical properties.

Uniqueness

N~2~,N~6~-Bis(4-aminophenyl)-L-lysinamide is unique due to its lysine backbone, which provides additional sites for chemical modification and interaction with biological molecules. This makes it a versatile compound for various applications in research and industry.

Biological Activity

N~2~,N~6~-Bis(4-aminophenyl)-L-lysinamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and antiviral applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a derivative of L-lysine, characterized by two 4-aminophenyl groups attached to the nitrogen atoms at the N~2~ and N~6~ positions. Its molecular formula is , with a molar mass of approximately 342.39 g/mol. The compound's structure suggests potential interactions with various biological targets, including enzymes and receptors involved in cancer progression and viral replication.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties, particularly against human immunodeficiency virus (HIV). A study highlighted the effectiveness of modified glycinamide compounds in inhibiting HIV replication through various mechanisms, including direct enzyme inhibition and interference with viral protein processing .

Antitumor Activity

The compound has shown promise as a histone deacetylase (HDAC) inhibitor, which is crucial in cancer therapy. Inhibitors of HDACs can induce cell cycle arrest and apoptosis in cancer cells. For instance, related compounds have demonstrated significant potency against various cancer cell lines, with IC50 values indicating strong enzyme inhibition .

Table 1: Biological Activity Summary

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antiviral | Inhibition of HIV replication | |

| Antitumor | HDAC inhibition leading to apoptosis | |

| Antimicrobial | Potential activity against bacterial strains |

Case Study 1: Antiviral Efficacy

A study focused on the synthesis and evaluation of this compound derivatives showed significant antiviral activity against HIV. The derivatives were tested for their ability to inhibit reverse transcriptase and protease enzymes critical for viral replication. Results indicated that certain modifications enhanced antiviral potency, making these compounds potential candidates for further development in HIV therapies.

Case Study 2: Cancer Treatment

In another study, the compound was evaluated for its effects on various cancer cell lines. The results demonstrated that it could induce G2/M phase arrest and promote apoptosis in HepG2 liver cancer cells. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, suggesting a robust pathway for inducing cell death in tumor cells .

Mechanistic Insights

The biological activity of this compound appears to be linked to its structural characteristics, which facilitate interaction with target proteins involved in critical cellular processes. Studies utilizing quantitative structure–activity relationship (QSAR) models have identified key structural features that correlate with enhanced biological activity, such as hydrophobicity and electron-donating groups .

Table 2: QSAR Analysis Results

| Descriptor | Value | Correlation with Activity |

|---|---|---|

| Log P | 3.45 | Positive |

| Molecular Weight | 342.39 g/mol | Negative |

| H-bond Donors | 6 | Positive |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.